molecular formula Cl3H6O3Ru B076067 Ruthenium(III) chloride trihydrate CAS No. 13815-94-6

Ruthenium(III) chloride trihydrate

Cat. No. B076067
CAS RN: 13815-94-6
M. Wt: 261.5 g/mol
InChI Key: ZTWIEIFKPFJRLV-UHFFFAOYSA-K
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Description

Synthesis Analysis

Ruthenium(III) chloride efficiently catalyzes the Biginelli reaction under solvent-free conditions, leading to the synthesis of dihydropyrimidinones with excellent yields (S. De & R. Gibbs, 2005). This showcases its role as a versatile catalyst in organic synthesis.

Molecular Structure Analysis

The molecular structure and chemical behavior of ruthenium(III) chloride derivatives have been extensively studied, highlighting the formation of fully characterized halogen-dimethyl sulfoxide-ruthenium(III) complexes (E. Alessio et al., 1991). These studies provide deep insights into the coordination chemistry of ruthenium(III).

Chemical Reactions and Properties

Ruthenium(III) chloride catalyzes the acylation of alcohols, phenols, thiols, and amines, demonstrating high yields, short reaction times, and compatibility with various protecting groups (S. De, 2004). This highlights its efficacy as a catalyst in functional group transformations.

Physical Properties Analysis

The physical properties of ruthenium(III) chloride complexes, such as solubility and stability, have been thoroughly investigated. For example, the synthesis and characterization of ruthenium(III) oxicam complexes reveal their solubility, stability, and the effect of biological reducing agents on their spectral properties (G. Tamasi et al., 2014).

Chemical Properties Analysis

The electrochemical behavior of ruthenium(III) bipyridine complexes indicates the presence of reversible metal-based oxidation-reduction couples, shedding light on the redox properties of ruthenium(III) complexes (E. Eskelinen et al., 2005). This aspect is crucial for understanding the reactivity and potential applications of these complexes in redox chemistry.

Scientific Research Applications

  • Complex Formation and Spectrophotometry : Ruthenium(III) forms complexes with thiocyanate and can be extracted into surfactant phases for spectrophotometric determination, useful in analytical chemistry (Tagashira et al., 1996).

  • Catalysis in Chemical Synthesis : It effectively catalyzes the Biginelli reaction, a multi-component chemical synthesis method, under solvent-free conditions, contributing to green chemistry (De & Gibbs, 2005).

  • Extraction from Aqueous Solutions : It can be extracted from acidic solutions using various phosphonium ionic liquids, indicating its potential in recycling and recovery processes in industrial applications (Rzelewska et al., 2016).

  • Hydration of Acetylenic Compounds : Acts as an effective catalyst for the hydration of acetylenic compounds, indicating its use in organic synthesis and industrial applications (Halpern et al., 1961).

  • Acylation Catalyst : Catalyzes the acylation of various organic compounds, providing a method for modifying chemical structures in pharmaceutical and synthetic chemistry (De, 2004).

  • Pharmaceutical Applications : In pharmaceutical research, it reacts with non-steroidal anti-inflammatory drugs to form complexes, suggesting potential in drug design and medicinal chemistry (Tamasi et al., 2014).

  • Electrochemical Applications : Exhibits unique electrochemical behaviors, valuable in the development of electrochemical sensors, batteries, and other electronic devices (Jayakumar et al., 2009).

  • Analytical Chemistry : Its derivatives, like tris(2,2′-bipyridyl)ruthenium(III), are used as chemiluminescent reagents in analytical chemistry for sensitive detection of various analytes (Gerardi et al., 1999).

  • Catalysts in Hydrotreating Reactions : Ruthenium sulphide catalysts supported on alumina, derived from ruthenium(III) chloride trihydrate, are effective in hydrotreating reactions, important in petrochemical industries (Reyes et al., 1991).

  • Medicinal Chemistry : Exhibits immunomodulatory activity on human peripheral blood mononuclear cells, indicating potential applications in immunotherapy and pharmacology (Silveira-Lacerda et al., 2010).

Safety And Hazards

Ruthenium(III) chloride trihydrate is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Long-term (chronic) aquatic hazard (Category 2), H411 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Ruthenium(III) chloride trihydrate has potential applications in the field of catalysis . It can also be used in the synthesis of various ruthenium complexes with potential anticancer properties .

properties

IUPAC Name

trichlororuthenium;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.3H2O.Ru/h3*1H;3*1H2;/q;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWIEIFKPFJRLV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.Cl[Ru](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H6O3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477382
Record name Ruthenium(III) chloride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruthenium(III) chloride trihydrate

CAS RN

13815-94-6
Record name Ruthenium(III) chloride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ruthenium(III) chloride trihydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
420
Citations
JG Muller, JJ Grzybowski, KJ Takeuchi - Inorganic Chemistry, 1986 - ACS Publications
2666 Inorganic Chemistry, Vol. 25, No. 15, 1986 Notes capacity for ligand exchange. Thus, complexes of this type can lead to studies involving limited-pathway racemizations, metal ion …
Number of citations: 18 pubs.acs.org
JA De Los Reyes, S Göbölös, M Vrinat, M Breysse - Catalysis letters, 1990 - Springer
Ruthenium sulphide catalysts supported on alumina were prepared using different precursor salts [ruthenium (III) chloride trihydrate, ruthenium (III) acetylacetonate and triruthenium …
Number of citations: 82 link.springer.com
A Bernas, N Kumar, P Laukkanen, J Väyrynen… - Applied Catalysis A …, 2004 - Elsevier
Selective double bond isomerization of linoleic acid to cis-9,trans-11-conjugated linoleic acid and trans-10,cis-12-conjugated linoleic acid (CLA) was performed batchwise under kinetic …
Number of citations: 47 www.sciencedirect.com
PS Chittilappilly, KK Yusuff - 2008 - nopr.niscpr.res.in
Ruthenium(III) complexes of the Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde and o-phenylenediamine, o-aminophenol or 2-aminobenzimidazole (qpd, qap and …
Number of citations: 35 nopr.niscpr.res.in
G Tamasi, C Bernini, G Corbini, NF Owens… - Journal of Inorganic …, 2014 - Elsevier
The reactions of ruthenium(III) chloride trihydrate with piroxicam (H 2 PIR) and tenoxicam (H 2 TEN), two widely used non-steroidal anti-inflammatory drugs, afforded [Ru III Cl 2 (H 2 PIR)…
Number of citations: 26 www.sciencedirect.com
IB Baguc, S Saglam, IE Ertas, MN Keles… - …, 2017 - Wiley Online Library
Described herein is a new nanocatalyst system that efficiently works in the aerobic oxidation of veratryl alcohol (VA), which is formed by cleavage of β‐O‐4 linkages in lignin, to …
F Durap, M Zahmakıran, S Özkar - international journal of hydrogen energy, 2009 - Elsevier
The simplest amine-borane, considered as solid hydrogen storage material, ammonia-borane (H 3 NBH 3 ) can release hydrogen gas upon catalytic hydrolysis under mild conditions. …
Number of citations: 200 www.sciencedirect.com
MK Singh, NK Kar, RA Lal - Journal of Coordination Chemistry, 2009 - Taylor & Francis
Reaction of 2-hydroxy-1-naphthaldehydebenzoylhydrazone(napbhH 2 ) with manganese(II) acetate tetrahydrate and manganese(III) acetate dihydrate in methanol followed by addition …
Number of citations: 14 www.tandfonline.com
KK Mohammed Yusuff, C Pearly Sebastian - 2008 - events.cusat.ac.in
Ruthenium (III) complexes of the Schiff bases derived from 3-hydroxyquinoxaline-2-carboxaldehyde and o-phenylenediamine, o-aminophenol or 2-aminobenzimidazole (qpd, qap and …
Number of citations: 2 events.cusat.ac.in
B Srinivas, G Narasimha, PR Krishna, S Kashyap - Synthesis, 2014 - thieme-connect.com
A facile and stereoselective method for Ferrier glycosylation was developed using ruthenium(III) chloride. Using this protocol, the glycal donor reacted smoothly with several acceptors …
Number of citations: 9 www.thieme-connect.com

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